![molecular formula C22H33Cl2N3O2 B13444914 trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is a chemical compound known for its applications in medicinal chemistry. It is commonly associated with the synthesis of Cariprazine, an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with trans-4-(2-aminoethyl)cyclohexanol under specific conditions to form the intermediate compound. This intermediate is then reacted with isopropyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .
化学反应分析
Types of Reactions
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives .
科学研究应用
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Key component in the synthesis of Cariprazine, an antipsychotic drug used to treat mental health disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves its interaction with specific molecular targets. In the case of Cariprazine, it acts as a partial agonist at dopamine D2 and D3 receptors, modulating neurotransmitter activity in the brain. This helps to alleviate symptoms of schizophrenia and bipolar disorder by balancing dopamine levels .
相似化合物的比较
Similar Compounds
Cariprazine: An antipsychotic drug with similar chemical structure and therapeutic effects.
Desmethyl Cariprazine: A derivative of Cariprazine with slightly different pharmacological properties.
Other Piperazine Derivatives: Compounds with similar piperazine core structure but different substituents, leading to varied biological activities.
Uniqueness
Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is unique due to its specific combination of functional groups and its role as a key intermediate in the synthesis of Cariprazine. Its ability to modulate dopamine receptors makes it particularly valuable in the treatment of mental health disorders .
属性
分子式 |
C22H33Cl2N3O2 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
propan-2-yl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C22H33Cl2N3O2/c1-16(2)29-22(28)25-18-8-6-17(7-9-18)10-11-26-12-14-27(15-13-26)20-5-3-4-19(23)21(20)24/h3-5,16-18H,6-15H2,1-2H3,(H,25,28) |
InChI 键 |
WZSUCHUYLQMKGD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
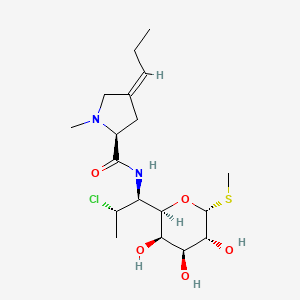
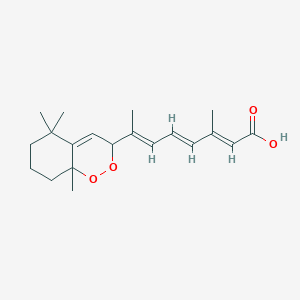
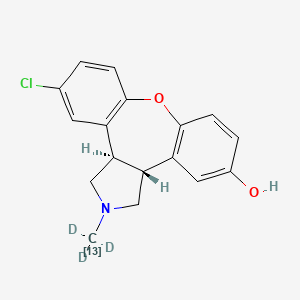
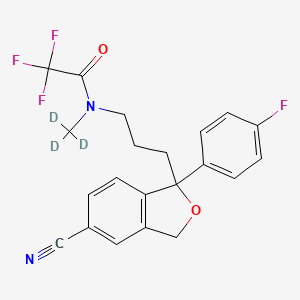
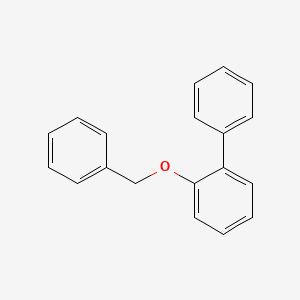
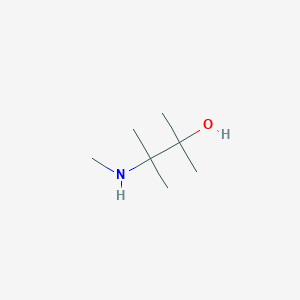

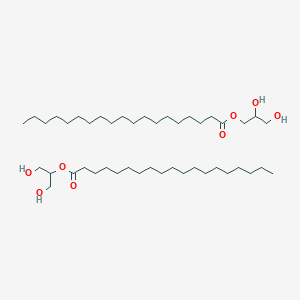

![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
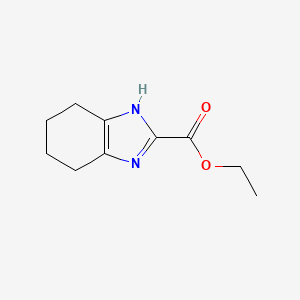
![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
